Product packaging for 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol(Cat. No.:CAS No. 74545-79-2)

1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol

Cat. No.: B190548
CAS No.: 74545-79-2
M. Wt: 540.5 g/mol
InChI Key: QACRJXSXSVUOFZ-UHFFFAOYSA-N
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Description

1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol has been reported in Aloe ferox, Aloe africana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28O11 B190548 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol CAS No. 74545-79-2

Properties

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACRJXSXSVUOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724605
Record name 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74545-79-2
Record name 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Paradigms and Contextualization of Aloeresin a

Phytochemical Origin and Structural Classification within Chromone (B188151) Derivatives

Aloeresin A is a prominent natural compound predominantly isolated from the leaf exudates of various species within the Aloe genus (family Asphodelaceae), most notably Aloe vera and Aloe ferox. medchemexpress.comnih.govacs.org It has also been reported in other species such as Aloe marlothii. nih.gov This compound is a key constituent of the "bitter aloes," the dried latex of the leaves, which has a long history of use in traditional medicine. mdpi.com

Structurally, Aloeresin A belongs to the chromones, a class of oxygen-containing heterocyclic compounds built on a benzopyran-4-one framework. neist.res.innih.gov Chromones are a major class of phenolic compounds found abundantly in Aloe leaves. nih.govnotulaebotanicae.ro Specifically, Aloeresin A is classified as a C-glycosidic chromone. researchgate.net Its complex structure features a chromone core linked to a glucose molecule at the C-8 position. This glycosidic bond is a carbon-carbon bond, which is more resistant to hydrolysis than a typical O-glycosidic bond. Furthermore, the glucose moiety is acylated, typically at the 2''-position, with an (E)-p-coumaroyl group. scispace.com This structural arrangement as a p-coumarate ester of aloesin (B1665252) distinguishes it from its parent compound, aloesin. researchgate.net

The systematic IUPAC name for Aloeresin A is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate. nih.govneist.res.in

Table 1: Chemical Identification of Aloeresin A

Identifier Value Source
IUPAC Name [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate nih.govneist.res.in
CAS Number 74545-79-2 biosynth.com
Molecular Formula C₂₈H₂₈O₁₁ biosynth.com
Molecular Weight 540.52 g/mol biosynth.com
Chemical Class Chromones neist.res.in

| Super Class | Chromanes | neist.res.in |

Significance of Aloeresin A in Aloe Species Phytochemistry Research

Aloeresin A, alongside its precursor aloesin, is one of the most abundant and frequently identified chromone derivatives in Aloe leaf extracts. nih.govnotulaebotanicae.ro Its prevalence makes it a significant subject in the phytochemical analysis of the genus. The compound serves as a crucial analytical marker for the authentication and quality control of commercial products containing Aloe. acs.org For instance, sensitive high-performance liquid chromatography (HPLC) methods have been developed to quantify Aloeresin A and aloesin to verify the presence of Aloe in beverages. acs.org

In the field of chemotaxonomy, Aloeresin A is a valuable compound for differentiating between various Aloe species. The qualitative and quantitative composition of chromones, including Aloeresin A, can vary significantly among species, providing a chemical fingerprint for classification purposes. scilit.com A 2022 study utilizing a molecular networking approach on five Aloe species, including three endemics from the Mascarene Islands, highlighted Aloeresin A as a key metabolite for describing their chemodiversity and as a principal contributor to their antioxidant activity. mdpi.comscilit.com

Furthermore, Aloeresin A is a focal point in biosynthetic and biocatalytic research. It is the natural precursor to aloesin, a commercially valuable compound known for its skin-lightening properties. researchgate.net Research has focused on optimizing the hydrolysis of Aloeresin A, both chemically and enzymatically, to yield aloesin and p-coumaric acid, thereby increasing the economic value of Aloe extracts. researchgate.net The study of Aloeresin A and its many related isomers and derivatives, such as Aloeresin C, D, E, and F, contributes to a deeper understanding of the vast and complex chemical arsenal (B13267) produced by the Aloe genus. nih.govresearchgate.net

Table 2: Comparison of Aloeresin A with Related Chromones in Aloe Species

Compound Structural Distinction from Aloeresin A Common Source Species Significance
Aloesin Lacks the p-coumaroyl acyl group on the glucose moiety. Aloe vera, A. ferox Parent compound of Aloeresin A; known for tyrosinase inhibition.
7-O-Methyl-aloeresin A Features a methyl group at the C-7 hydroxyl position, increasing lipophilicity. A. nobilis Studied for BACE1 inhibition.
Aloeresin E Differs in the acyl group; may have a feruloyl group instead of coumaroyl. Aloe vera Investigated for tyrosinase inhibition.
Aloeresin I A diglucoside with a 5-methylchromone moiety. scispace.comresearchgate.net Aloe ferox (Cape Aloe) Demonstrates anti-inflammatory activity. researchgate.net

| Isoaloeresin D | Isomeric form with different substitution patterns. | Aloe vera | Studied for inhibition of tyrosinase and LPS-induced NO/PGE2. |

Current Research Landscape and Knowledge Gaps Pertaining to Aloeresin A

The current research landscape for Aloeresin A is characterized by an active exploration of its biological activities and potential applications. Investigations have confirmed its role as a potent antioxidant, capable of scavenging free radicals. biosynth.com Beyond this, studies are increasingly focused on its anti-inflammatory and antimicrobial properties. biosynth.comresearchgate.net Recent advanced computational research has highlighted its potential as a multi-target inhibitor against bacterial and host inflammatory targets associated with conditions like contact lens-related keratitis. nih.govcare.edu.in This multi-omics approach suggests that Aloeresin A can interact with multiple pathways, a promising feature for a therapeutic candidate. nih.gov

Despite the breadth of the Aloe genus, which comprises over 420 species, detailed phytochemical investigations have been limited to a small fraction, including commercially important species like A. vera and A. ferox. nih.govresearchgate.net This represents a significant knowledge gap, as hundreds of species remain unstudied, potentially holding novel chromone structures or unique concentrations of known compounds like Aloeresin A. mdpi.comscilit.com The full chemotaxonomic and therapeutic potential of the genus is therefore far from being fully realized. scilit.com

Another critical area requiring more research is the transition from computational and in vitro findings to in vivo and clinical validation. nih.govmdpi.com While laboratory studies and molecular modeling provide strong evidence for the biological potential of Aloeresin A, rigorous animal and human studies are necessary to confirm its efficacy and to understand its behavior in complex biological systems. nih.gov Furthermore, research into the stability of Aloeresin A in various formulations and its pharmacokinetic profile are still in early stages, yet these are crucial for developing any future applications. researchgate.net The exploration of its mechanisms of action in areas such as immune modulation and skin health is ongoing and represents a frontier in understanding the full value of this Aloe-derived compound. biosynth.com

Table 3: Summary of Recent Research Focus on Aloeresin A

Research Area Key Findings/Focus Noted Knowledge Gaps Representative Source
Antimicrobial Activity Multi-target inhibition of bacterial and host inflammatory proteins in keratitis (computational study). Need for in vivo and clinical validation to confirm efficacy in lens care solutions. nih.gov
Anti-inflammatory Activity Reduces oedematous response in mouse models (related chromone Aloeresin I). The precise mechanisms across different inflammatory models are not fully elucidated. researchgate.net
Antioxidant Activity Identified as a principal metabolite responsible for the radical scavenging activity in Aloe extracts. Comparative antioxidant potential across a wider range of unstudied Aloe species. mdpi.comscilit.com
Biocatalysis Identification of enzymes (proteases, lipases) for the hydrolytic conversion of Aloeresin A to aloesin. Optimization of enzymatic processes for industrial-scale application using crude extracts. researchgate.net

| Chemotaxonomy | Use as a marker to profile and differentiate Aloe species based on their unique metabolomes. | The vast majority of Aloe species have not been phytochemically profiled. | mdpi.comscilit.com |

Isolation and Advanced Purification Methodologies for Aloeresin a

Extraction Protocols from Botanical Sources (e.g., Aloe ferox Juice)

The primary source for the isolation of Aloeresin A is the dried juice, or bitter exudate, of Aloe ferox leaves. acs.orgnih.govbio-solve.co.za This bitter sap is rich in a variety of phenolic compounds, with Aloeresin A, aloesin (B1665252), and aloin (B1665253) collectively constituting between 70% and 97% of the total dry weight. google.com The initial step involves the careful collection and preparation of this exudate to create a crude extract suitable for further purification.

Solvent extraction is a foundational technique used to separate compounds from the solid plant matrix. The effectiveness of this process is highly dependent on factors such as solvent type, temperature, extraction time, and solid-to-liquid ratio. While specific optimization studies for Aloeresin A are not extensively detailed, research on the closely related compound aloesin in Aloe vera provides a model for effective extraction conditions.

Green organic solvents, particularly aqueous mixtures of ethanol (B145695) or propylene (B89431) glycol, have been identified as effective for extracting chromones from aloe. nih.govresearchgate.net Response surface methodology has been employed to determine the optimal conditions for maximizing the yield of these compounds. Key variables in these optimization studies include temperature, time, and solvent concentration. nih.govresearchgate.net For instance, studies on aloesin have shown that adjusting these parameters can significantly improve extraction efficiency. nih.govnih.gov These principles are applicable to the extraction of Aloeresin A from Aloe ferox, where similar solvent systems are used to create the initial crude extract for subsequent purification steps.

Table 1: Optimized Solvent Extraction Parameters for Aloe Chromones (based on Aloesin studies)
ParameterRange StudiedObservationReference
Solvent Composition0-100% (w/w) aqueous ethanol, propylene glycol, or glycerolAqueous propylene glycol was found to be a highly promising solvent system for recovery. nih.govresearchgate.net
Temperature25-95 °CTemperature is an influential variable in the extraction process, often second to solvent concentration. nih.govresearchgate.net
Time10-210 minutesProcessing times around 60 minutes have been found to be sufficient in some studies. nih.govmdpi.com
Solid/Liquid RatioUp to 40 g/LIncreasing the solid-to-liquid ratio can lead to a linear improvement in extraction efficiency. nih.govnih.gov

Solid-phase extraction (SPE) serves as a crucial final polishing step for concentrating and purifying Aloeresin A after initial chromatographic separation. This technique utilizes a solid sorbent to adsorb the target compound from a liquid phase, after which impurities are washed away and the purified compound is eluted with an appropriate solvent.

For the purification of Aloeresin A, reversed-phase SPE cartridges, such as Discovery DSC-18, have been successfully employed. acs.orgnih.govresearchgate.net After preliminary separation by column chromatography, fractions enriched with Aloeresin A are passed through the SPE column. acs.org The final, high-purity Aloeresin A is then eluted using a specific solvent mixture. Research has demonstrated that an eluent of methanol (B129727):water in a 40:60 ratio is effective for eluting pure Aloeresin A from a DSC-18 column. acs.org This step is highly effective at removing trace impurities, yielding Aloeresin A with a purity often exceeding 98%. acs.orgnih.gov

Chromatographic Separation Technologies

Chromatography is the cornerstone of isolating Aloeresin A from the complex crude extract. Due to the structural similarities of the compounds present in aloe exudate, a multi-modal chromatographic approach is typically required, often involving a combination of different techniques to achieve the desired level of purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of Aloeresin A. On an analytical scale, reversed-phase HPLC is used to quantify the concentration of Aloeresin A in extracts and to monitor the progress of purification.

A validated analytical method utilizes a C18 column with a water-methanol gradient mobile phase and UV detection at 297 nm. nih.gov This method demonstrates good linearity and recovery for the quantification of Aloeresin A. nih.gov The principles of this analytical method can be scaled up to preparative HPLC for the isolation of larger quantities of the compound. In preparative HPLC, larger columns with the same stationary phase are used, and the separated fractions corresponding to the Aloeresin A peak are collected.

Table 2: Representative HPLC Conditions for Aloeresin A Analysis
ParameterConditionReference
ColumnReversed-phase C18 nih.gov
Mobile PhaseWater-Methanol Gradient nih.gov
DetectionUV at 297 nm nih.gov
ApplicationQuantification in Aloe ferox and related products nih.gov

Column chromatography is a fundamental and widely used technique for the initial fractionation of the crude aloe extract. A sequential approach using different stationary phases is particularly effective. The process often begins with size-exclusion chromatography followed by adsorption chromatography.

One established protocol for Aloeresin A isolation involves an initial separation on a Sephadex LH-20 column. acs.orgnih.govresearchgate.net Sephadex LH-20 is a lipophilic gel filtration medium that separates molecules based on both size and polarity. science.govnih.gov Fractions collected from the Sephadex LH-20 column are analyzed (e.g., by TLC or HPLC), and those containing Aloeresin A are pooled. acs.org

These enriched fractions are then subjected to a second column chromatography step using silica (B1680970) gel as the stationary phase. acs.orgnih.govresearchgate.net Silica gel separates compounds based on their polarity through adsorption mechanisms. A specific solvent system, such as chloroform:methanol in a 9:1 (v/v) ratio, has been used to elute fractions from a silica gel 60 column, leading to further purification of Aloeresin A. acs.org

Table 3: Sequential Column Chromatography for Aloeresin A Purification
StepStationary PhaseMobile Phase / EluentPurposeReference
1Sephadex LH-20Not specified, typically alcohols or alcohol-water mixturesInitial fractionation of crude extract; separation by size and polarity. acs.orgnih.govacs.org
2Silica Gel 60Chloroform:Methanol (9:1, v/v)Further purification of Sephadex fractions; separation by polarity. acs.org

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has gained attention as a greener and more efficient method for separating natural products. globalresearchonline.net It avoids the irreversible adsorption of samples onto a solid support matrix, which can be a problem in traditional column chromatography. researchgate.net

While the application of HSCCC specifically for Aloeresin A is not widely documented, its effectiveness has been demonstrated for the separation of other structurally similar compounds from Aloe species, such as aloin and isoaloeresin D. scribd.comresearchgate.net These successful separations highlight the potential of HSCCC for the purification of Aloeresin A. The technique relies on the partitioning of solutes between two immiscible liquid phases. The selection of an appropriate biphasic solvent system is critical for successful separation. For example, a solvent system composed of hexane-ethyl acetate-acetone-water was used to isolate isoaloeresin D from Aloe vera crude extract in a single step, yielding the compound with a purity of 98.6%. scribd.comresearchgate.net This demonstrates the high-resolution capability of HSCCC and its applicability for isolating specific chromones from a complex aloe matrix.

Method Validation and Reproducibility in Isolation Research

The validation of an isolation method for a natural compound like Aloeresin A is crucial to ensure that the process is reliable, consistent, and capable of producing a final product of high purity. Reproducibility, a cornerstone of scientific rigor, ensures that the results can be independently verified.

Research into the isolation of Aloeresin A has highlighted the use of various chromatographic techniques. A common approach involves initial extraction from Aloe ferox juice, followed by purification steps using column chromatography. nih.govacs.orgresearchgate.net Methodologies often employ Sephadex LH-20 and silica gel column chromatography. nih.govacs.orgresearchgate.net In one documented instance, this multi-step process yielded 34 mg of Aloeresin A with a purity exceeding 98% from a 2.5 g sample of aloe juice. nih.govacs.orgresearchgate.net

While detailed validation data for the entire preparative isolation process of Aloeresin A is not extensively published, the principles of method validation can be applied and are often reported for the analytical methods used to quantify the compound, such as High-Performance Liquid Chromatography (HPLC). These analytical validation parameters provide a framework for assessing the reliability of the isolation process itself.

Key validation parameters for the analytical quantification of Aloeresin A, which are indicative of a well-controlled isolation process, include linearity, accuracy, and precision. For instance, a reversed-phase HPLC method developed for the quantification of Aloeresin A demonstrated good linearity, with a correlation coefficient (r) greater than 0.99. The accuracy of such methods is often assessed through recovery studies, with reported recoveries being greater than 85%.

The precision of an analytical method, which reflects the reproducibility of the measurement, is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). These are assessed by analyzing replicate samples on the same day and on different days, respectively. The variability is expressed as the relative standard deviation (RSD).

The following interactive table summarizes typical validation parameters for an HPLC method used in the analysis of Aloeresin A, which underscores the level of control required in the final stages of purification and analysis.

Validation ParameterTypical Performance MetricSignificance in Isolation Research
Linearity (r) > 0.99Ensures that the method used to quantify the isolated Aloeresin A is proportional to its concentration.
Accuracy (Recovery) > 85%Indicates the efficiency of the extraction and purification process in recovering the target compound.
Precision (RSD)
Intra-day< 5%Demonstrates the repeatability of the analytical measurement within a single day.
Inter-day< 5%Shows the reproducibility of the analytical measurement across different days.

This data is representative of analytical method validation and highlights the standards expected in the final analysis of isolated compounds.

To ensure reproducibility, it is imperative that the entire isolation protocol is meticulously documented, including:

The species and origin of the Aloe plant.

The precise conditions of the extraction process.

The specifications of the chromatographic media (e.g., Sephadex LH-20, silica gel).

The composition and gradient of the mobile phases used in chromatography.

The parameters for each purification step.

By adhering to such detailed protocols, researchers can enhance the likelihood of reproducing the isolation of high-purity Aloeresin A, thereby facilitating further scientific investigation into its properties and potential applications.

Molecular Structure Elucidation of Aloeresin a

Advanced Spectroscopic Characterization

The elucidation of Aloeresin A's molecular framework relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods. Each technique provides unique and complementary data, which, when integrated, allows for a complete and accurate structural description.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. jeolusa.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For Aloeresin A, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals. jeolusa.comhyphadiscovery.com

One-dimensional NMR spectra are fundamental for identifying the types and numbers of protons and carbons in a molecule.

The ¹H NMR spectrum of Aloeresin A reveals characteristic signals corresponding to its distinct structural components. Key features include signals for an acetonyl group, a 5-methyl group, and aromatic protons of the chromone (B188151) ring. ben-erikvanwyk.com Additionally, signals corresponding to a p-coumaroyl ester and a C-glucoside moiety are clearly visible. ben-erikvanwyk.comben-erikvanwyk.com The large coupling constant (typically around 15.9-16.0 Hz) for the vinyl protons of the coumaroyl group indicates a trans configuration. ben-erikvanwyk.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing the resonances for all carbon atoms in the molecule. ben-erikvanwyk.com The spectrum confirms the presence of key functional groups, including the ketone and ester carbonyls, the carbons of the γ-pyrone ring, and the carbons of the glucose and p-coumaroyl units. ben-erikvanwyk.com Comparison of the chemical shifts with those of related known compounds, such as aloesin (B1665252), is crucial for preliminary assignments. ben-erikvanwyk.comresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for Aloeresin A (Data presented is a compilation from related structures and may vary slightly based on solvent and instrumentation. Specific assignments for Aloeresin A are based on analysis of its constituent parts reported in literature.)

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J in Hz)
H-3 ~6.10 s
H-6 ~6.68 s
H-9 ~3.76 s
H-11 (CH₃) ~2.21 s
H-12 (CH₃) ~2.63 s
H-1' (Glucosyl) ~4.69 d ~9.0
H-2'' (Coumaroyl) ~6.25-6.41 d ~15.9
H-3'' (Coumaroyl) ~7.44-7.53 d ~15.9
H-5'', H-9'' (Coumaroyl) ~7.39-7.53 m

Table 2: ¹³C NMR Spectroscopic Data for Aloeresin A (Data presented is a compilation from related structures and may vary slightly based on solvent and instrumentation. Specific assignments for Aloeresin A are based on analysis of its constituent parts reported in literature.)

Carbon Chemical Shift (δ ppm)
C-2 ~160.2
C-3 ~112.4
C-4 ~178.5
C-4a ~114.7
C-5 ~140.2
C-6 ~116.4
C-7 ~159.5
C-8 ~111.0
C-8a ~157.8
C-9 ~47.6
C-10 (C=O) ~202.4
C-11 (CH₃) ~29.8
C-12 (CH₃) ~22.5
C-1' (Glucosyl) ~73.5

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity between atoms. slideshare.netemerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is used to trace out the spin systems within the molecule, such as the connections within the glucose ring and the coumaroyl group. emerypharma.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons. researchgate.netmdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. researchgate.netmdpi.comresearchgate.net It is particularly powerful for connecting different structural fragments. For instance, HMBC correlations can establish the linkage of the acetonyl group to the chromone core, the C-glycosidic bond between the glucose and the chromone at position 8, and the ester linkage of the p-coumaroyl group to a specific hydroxyl on the glucose moiety. researchgate.net

Mass Spectrometry (MS) Applications (e.g., ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. numberanalytics.com High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular formula of Aloeresin A (C₂₉H₃₂O₁₁).

Tandem MS (MS/MS) experiments involve the fragmentation of the parent molecular ion. The resulting fragmentation pattern offers structural clues. For Aloeresin A, characteristic fragment ions corresponding to the loss of the p-coumaroyl group or the sugar moiety can be observed, which helps to confirm the nature of the substituents and their sequence. scielo.brpatsnap.com For example, the presence of fragment ions for the cinnamoyl or coumaroyl ester is a key indicator of this structural feature. ben-erikvanwyk.com

Chiroptical Spectroscopy (e.g., Circular Dichroism for Stereochemical Assignment)

Aloeresin A contains several chiral centers, particularly within the glucose unit, meaning it can exist in different stereoisomeric forms. Chiroptical techniques, such as Circular Dichroism (CD), are employed to determine the absolute configuration of these centers. wiley.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wiley.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum of Aloeresin A with that of known related compounds or with theoretical calculations, the absolute stereochemistry of the glycosidic linkage and other chiral centers can be established. researchgate.netcapes.gov.br For many C-glycosides from Aloe, the sugar is assumed to be in the D-configuration, which can be confirmed through these chiroptical studies. ben-erikvanwyk.comscispace.com

Integrated Spectroscopic Data Analysis for Definitive Structural Assignment

The definitive structure of Aloeresin A is not determined by any single technique but by the careful integration of all spectroscopic data. hyphadiscovery.com The process is as follows:

Molecular Formula Determination : HRMS provides the exact molecular formula (C₂₉H₃₂O₁₁).

Identification of Substructures : 1D NMR (¹H and ¹³C) identifies the main building blocks: a 5-methylchromone core, an acetonyl side chain, a glucose unit, and a p-coumaroyl group. ben-erikvanwyk.com

Assembly of the Molecule : 2D NMR, particularly HMBC, connects these substructures. It confirms the C-8 attachment of the glucose to the chromone and identifies the specific position on the glucose (e.g., O-2') where the p-coumaroyl group is esterified. researchgate.netresearchgate.net

Stereochemical Definition : Chiroptical methods like CD spectroscopy establish the absolute configuration of the chiral centers, confirming the D-configuration of the glucose unit. ben-erikvanwyk.comscispace.com

This systematic and multi-faceted approach, combining data from NMR, MS, and CD, allows for the unambiguous elucidation of the complete chemical structure of Aloeresin A as 2-acetonyl-8-(2'-O-p-coumaroyl-β-D-glucopyranosyl)-7-hydroxy-5-methylchromone.

Biosynthetic Pathways and Chemical Transformations of Aloeresin a

Enzymatic Biotransformation Studies

The enzymatic conversion of Aloeresin A is a key area of research, primarily focusing on its hydrolysis to produce aloesin (B1665252), a compound with high commercial value.

The hydrolysis of Aloeresin A cleaves the ester bond, yielding aloesin and p-coumaric acid. smolecule.com This biotransformation is significant as it can double the concentration of aloesin in crude aloe bitters extract, simplifying subsequent purification processes. nih.govresearchgate.net Both acid-catalyzed and enzymatic hydrolysis methods have been explored. smolecule.comgoogle.com

Enzymatic hydrolysis, in particular, offers a highly efficient and specific method for this conversion. Studies have shown that proteases are particularly effective in mediating this transformation. For instance, a protease from Aspergillus oryzae has demonstrated the ability to achieve approximately 100% conversion of Aloeresin A to aloesin. nih.govresearchgate.net This high conversion rate underscores the potential of using enzymatic processes for the industrial production of aloesin from Aloeresin A. google.com The reaction is typically carried out under mild conditions, such as at 37°C and a pH range of 6.5-7.5, over a period of about 20 hours.

A variety of hydrolytic enzymes have been screened for their ability to convert Aloeresin A to aloesin. Over 70 different commercially available enzymes have been tested, leading to the identification of several effective candidates. nih.govresearchgate.net These include esterases, lipases, and proteases. smolecule.comgoogle.com

Among the most effective enzymes identified are a protease from Aspergillus oryzae, an esterase (ESL001-02) from Diversa, and a lipase (B570770) preparation (Novozym 388). nih.govresearchgate.netoup.com The protease from Aspergillus oryzae has been shown to provide the best conversion rate, achieving nearly complete hydrolysis of pure Aloeresin A. nih.govresearchgate.net Interestingly, it was discovered that the conversion activity of Novozym 388 was due to a contaminating enzyme, likely a protease. nih.govresearchgate.net

The optimal conditions for these enzymatic reactions have been investigated. For the Aspergillus oryzae protease, the optimal temperature is 37°C. google.comgoogle.com Under these conditions, complete conversion of Aloeresin A can be achieved in as little as 4 hours. google.com

Table 1: Enzymes Identified for the Hydrolysis of Aloeresin A

Enzyme TypeSpecific Enzyme/SourceReported Conversion RateReference
ProteaseAspergillus oryzae~100% nih.govresearchgate.net
EsteraseESL001-02 (Diversa)Effective conversion nih.govresearchgate.net
LipaseNovozym 388 (contaminating enzyme)Effective conversion nih.govresearchgate.net

Controlled Chemical Modification Studies

Beyond enzymatic hydrolysis, the chemical structure of Aloeresin A can be intentionally modified through controlled reactions to generate novel derivatives with potentially altered properties.

Oxidation reactions can be employed to modify the chromone (B188151) backbone of Aloeresin A, leading to the formation of derivatives with different biological activities. Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used to introduce hydroxyl or epoxide groups onto the chromone ring. These structural changes have been shown to enhance the antioxidant capacity of the resulting derivatives. The reactions are typically conducted in aqueous or alcoholic solutions at temperatures ranging from 25 to 60°C. The mechanism often involves radical-mediated hydroxylation of the chromone ring.

Reduction reactions of Aloeresin A can target its ester or chromone functional groups. A common reducing agent used for this purpose is sodium borohydride (B1222165) (NaBH₄). These reactions, typically performed in methanol (B129727) or ethanol (B145695) at temperatures between 25 and 40°C, can lead to the formation of reduced derivatives like dihydroaloesin. Such modifications can improve the solubility and bioavailability of the parent compound. The mechanism involves the transfer of a hydride to the carbonyl groups, which stabilizes the chromone structure.

Table 2: Controlled Chemical Modifications of Aloeresin A

Reaction TypeReagentsTypical ConditionsProductsReference
OxidationHydrogen peroxide (H₂O₂)Aqueous/alcoholic solution, 25–60°CHydroxylated or epoxidized chromone derivatives
ReductionSodium borohydride (NaBH₄)Methanol/ethanol, 25–40°CDihydroaloesin

Investigational Parameters Influencing Chemical Stability and Reactivity (e.g., pH Dependence)

The chemical stability and reactivity of Aloeresin A are significantly influenced by environmental parameters, most notably pH.

The reactivity of Aloeresin A is pH-dependent. Under acidic conditions, the rate of hydrolysis is accelerated, which can be beneficial for converting it to aloesin. However, there is also a risk of degrading the chromone structure under strongly acidic conditions. Conversely, neutral or alkaline conditions are more favorable for enzymatic transformations or oxidative pathways.

Quantum chemical studies have provided further insights into the chemical reactivity and stability of Aloeresin A. nih.gov Density Functional Theory (DFT) calculations have shown that Aloeresin A possesses good chemical stability, with a calculated electron affinity of 1.70 eV and an ionization potential of 6.07 eV. nih.govmdpi.com These studies also indicate that the molecule has a high degree of chemical reactivity, which contributes to its ability to interact with biological targets. nih.gov

Preclinical Pharmacological Investigations of Aloeresin a

Antimicrobial Activities

In silico analyses have highlighted Aloeresin A as a compound with significant potential for antimicrobial activity. These studies have modeled its interactions with several pathogenic bacterial strains and their key virulence factors.

Computational studies suggest that Aloeresin A possesses antibacterial properties against a variety of bacterial strains commonly associated with infections, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. smolecule.com Molecular modeling has demonstrated a promising binding affinity of Aloeresin A to bacterial protein targets, indicating its potential as an antibacterial agent. smolecule.com Research has specifically focused on its efficacy against pathogens implicated in conditions like microbial keratitis, such as P. aeruginosa and Streptococcus pneumoniae. nih.gov

The proposed antibacterial mechanism of Aloeresin A involves the inhibition of crucial bacterial virulence factors. nih.gov Virulence factors are molecules, often proteins, that enable a pathogen to infect a host and cause disease. einsteinmed.edu Molecular docking analyses have identified Aloeresin A as a potent inhibitor of several key exotoxins used by bacteria to damage host cells. nih.gov

These targets include four effector proteins from the type III secretion system of P. aeruginosa: ExoU, ExoS, ExoT, and ExoY. nih.govnih.gov Additionally, Aloeresin A has shown a high binding affinity for Pneumolysin (PLY), a toxin produced by Streptococcus pneumoniae. nih.gov By binding to these proteins, Aloeresin A may inhibit their function, thereby reducing bacterial virulence. smolecule.com In silico studies have quantified the binding efficiency of Aloeresin A to these targets, showing strong binding energies. nih.govsemanticscholar.org

Binding Affinity of Aloeresin A with Bacterial and Host Protein Targets nih.gov
Protein TargetSource OrganismDocking Score (kcal/mol)Binding Free Energy (ΔGbind) (kcal/mol)
ExoUP. aeruginosa-7.59-57.36
ExoSP. aeruginosa-6.20-54.89
ExoTP. aeruginosa-7.31-56.98
ExoYP. aeruginosa-6.72-50.72
PLYS. pneumoniae-7.40-59.18
SPI1Host Target-5.62-49.21

Anti-inflammatory Mechanisms

Alongside its antimicrobial potential, Aloeresin A has been investigated for its anti-inflammatory effects. The mechanism appears to involve the modulation of host inflammatory pathways through interaction with specific transcription factors.

The anti-inflammatory activity of Aloeresin A is attributed to its interaction with host targets that regulate inflammation. nih.gov A key proposed mechanism is the modulation of gene expression associated with inflammatory processes. nih.govsemanticscholar.org While direct studies on Aloeresin A's effect on specific pro-inflammatory cytokines, inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB) are limited, related compounds from the Aloe genus have demonstrated such activities. nih.govnih.gov For instance, aloin (B1665253) has been shown to suppress the expression of pro-inflammatory cytokines and iNOS by inhibiting the NF-κB signaling pathway. nih.govnih.gov The inhibition of the host transcription factor SPI1 by Aloeresin A is expected to modulate the expression of its regulating genes, which are associated with inflammatory processes. nih.govsemanticscholar.org

A significant finding from computational studies is the identification of the host transcription factor SPI1 (Spi-1 proto-oncogene) as a target for Aloeresin A. nih.gov The SPI1 transcription factor is known to regulate genes involved in inflammatory processes. nih.govsemanticscholar.org By inhibiting SPI1, Aloeresin A may prevent it from binding to DNA, thereby modulating the expression of inflammatory genes and mitigating the host's inflammatory response. nih.govsemanticscholar.org Molecular docking simulations revealed that Aloeresin A forms stable hydrogen bonds with key amino acid residues of the SPI1 protein, with a calculated binding score of -5.62 kcal/mol and a binding free energy of -49.21 kcal/mol. nih.gov

While direct experimental comparisons of the anti-inflammatory efficacy of Aloeresin A and the related chromone (B188151) Aloeresin I are not detailed in the available literature, studies on other related compounds provide context for the anti-inflammatory potential of this class of molecules. Research using the Croton oil-induced ear edema model in mice evaluated the topical anti-inflammatory activity of Aloeresin I, aloeresin H, and aloesin (B1665252). scispace.com In this model, Aloeresin I and aloesin demonstrated significant and similar anti-inflammatory effects. scispace.comresearchgate.net

Topical Anti-inflammatory Activity of Related Chromones in the Croton Oil Ear Test in Mice scispace.com
CompoundDose (µmol/cm²)Oedema Inhibition (%)
Aloeresin I1.039
Aloesin1.0Similar to Aloeresin I
Aloeresin H1.0Slightly inferior to Aloeresin I
Indomethacin (Reference)0.361

Antioxidant Properties

Aloeresin A, a 5-methylchromone found in Aloe species, has been identified as a compound with significant antioxidant capabilities. nih.gov Its chemical structure lends itself to roles in neutralizing harmful reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases.

The ability of a compound to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a widely accepted measure of its free-radical scavenging activity. Studies utilizing DPPH assays have demonstrated that chromones isolated from Aloe, including Aloeresin A, exhibit potent radical scavenging effects. nih.govresearchgate.net This activity is a key indicator of the compound's potential to function as a primary antioxidant.

Table 1: DPPH Radical Scavenging Activity of Compounds from Aloe Species

Compound/ExtractReported IC₅₀ ValueSource Species
Leaf Latex of Aloe schelpei25.3 ± 2.45 µg/mLAloe schelpei
Microdontin A/B0.07 ± 0.005 mMAloe schelpei
Aloin A/B0.15 ± 0.02 mMAloe schelpei
Aloinoside A/B0.13 ± 0.01 mMAloe schelpei
Note: This table presents data for related compounds and extracts to provide context for the antioxidant potential of chromones from Aloe. nih.gov

The antioxidant action of Aloeresin A is part of a broader mechanism by which Aloe constituents are thought to mitigate oxidative stress. allaboutaloe.org Oxidative stress arises from an imbalance between the production of ROS and the body's ability to counteract their harmful effects. Chronic hyperglycemia, for instance, can lead to increased production of mitochondrial ROS, activating stress-related signaling pathways like nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK). nih.gov

Compounds from Aloe are believed to counteract these processes through several mechanisms. One key action is the direct scavenging of free radicals, as demonstrated in DPPH assays. nih.gov Furthermore, evidence suggests that these compounds can enhance the body's endogenous antioxidant defense systems. allaboutaloe.org This includes increasing the levels of crucial antioxidant enzymes and molecules such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov By bolstering these natural defenses and directly neutralizing radicals, Aloe chromones like Aloeresin A can help restore cellular redox balance and protect against oxidative damage. allaboutaloe.org

Other Preclinical Bioactivities

Beyond its antioxidant properties, Aloeresin A has been investigated for other significant biological activities, notably in the areas of metabolic enzyme inhibition and the regulation of cellular processes like pigmentation.

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia.

Activity-guided fractionation of a methanol (B129727) extract from Chinese aloes identified Aloeresin A as a potent inhibitor of α-glucosidase. medchemexpress.com In preclinical studies using rat intestinal enzymes, Aloeresin A demonstrated significant, dose-dependent inhibitory activity against both sucrase and maltase. medchemexpress.com This inhibitory potential suggests a possible role for Aloeresin A in modulating carbohydrate metabolism.

Table 2: Alpha-Glucosidase Inhibition by Aloeresin A

EnzymeSourceIC₅₀ Value (mM)
SucraseRat Intestine11.94
MaltaseRat Intestine2.16
Data sourced from Jong-Anurakkun et al., 2008. medchemexpress.com

The regulation of melanin (B1238610) synthesis is a key area of research in dermatology and cosmetology. The enzyme tyrosinase plays a rate-limiting role in this process. Several chromones from Aloe have been studied for their effects on tyrosinase and melanogenesis, with Aloeresin A showing distinct properties compared to its close relatives, Aloesin and Aloeresin E.

Aloesin : This compound is a well-characterized competitive inhibitor of tyrosinase. nih.gov It acts by blocking two critical steps in melanogenesis: the hydroxylation of tyrosine to DOPA and the subsequent oxidation of DOPA to dopaquinone. mhmedical.com This direct inhibition leads to a reduction in melanin production. nih.gov

Aloeresin E : Research has shown that Aloeresin E also possesses potent tyrosinase inhibition capabilities. researchgate.net In a comparative study of various compounds isolated from Aloe vera, Aloeresin E was shown to inhibit tyrosinase activity. nih.gov

Aloeresin A : In contrast to the inhibitory roles of Aloesin and Aloeresin E, one study determined Aloeresin A to be a substrate for mushroom tyrosinase. chemfaces.com This suggests a fundamentally different interaction with the enzyme. While inhibitors block the enzyme's active site, a substrate is transformed by the enzyme. Further investigation has also explored the effects of Aloeresin A on human dermal fibroblasts following UVB radiation, indicating its relevance in the broader context of skin health and response to environmental stressors. google.com

Table 3: Comparative Activity of Aloeresin A and Related Compounds on Tyrosinase

CompoundEffect on TyrosinaseReported Activity
AloesinCompetitive InhibitorInhibits hydroxylation of tyrosine and oxidation of DOPA. nih.govmhmedical.com
Aloeresin EInhibitorDemonstrated potent tyrosinase inhibition. researchgate.netnih.gov
Aloeresin ASubstrateIdentified as a substrate for mushroom tyrosinase. chemfaces.com

Computational Chemistry and Molecular Modeling Studies of Aloeresin a

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. drugdesign.org This method is instrumental in understanding the binding modes and affinities of ligands like Aloeresin A with protein targets.

Prediction of Binding Affinities with Protein Targets (e.g., Bacterial and Host Proteins)

Molecular docking studies have been employed to evaluate the inhibitory potential of Aloeresin A against a range of bacterial and host protein targets. nih.govnih.gov In a study investigating potential treatments for contact lens-related keratitis, Aloeresin A was docked against several virulent bacterial targets from Pseudomonas aeruginosa and Streptococcus pneumoniae, as well as a key host inflammatory protein. nih.govnih.gov

The results demonstrated that Aloeresin A exhibits strong binding affinities for these proteins, with binding energies ranging from -6.20 to -7.59 kcal/mol. nih.govnih.gov Specifically, its binding affinity for the E. coli DsbA enzyme, a protein involved in bacterial resistance, was found to be -6.9554 kcal/mol. ijpsr.com These findings suggest that Aloeresin A has the potential to act as an inhibitor for these crucial bacterial and host proteins. nih.govnih.gov

Binding Affinities of Aloeresin A with Various Protein Targets
Protein TargetOrganism/HostBinding Energy (kcal/mol)
ExoUPseudomonas aeruginosa-7.59
ExoSPseudomonas aeruginosa-6.81
ExoTPseudomonas aeruginosa-7.12
ExoYPseudomonas aeruginosa-6.53
PLYStreptococcus pneumoniae-6.20
SPI1Host (Human)-6.45
DsbAE. coli-6.9554

Elucidation of Ligand-Receptor Interaction Modes

Beyond predicting binding strength, molecular docking also reveals the specific interactions that stabilize the ligand-receptor complex. ijpsr.com These interactions can include hydrogen bonds, hydrophobic interactions, and ionic bonds. mdpi.com For Aloeresin A, docking studies have shown that it forms multiple hydrogen bonds and hydrophobic interactions with the amino acid residues in the active sites of its target proteins. nih.gov For instance, when docked with the bacterial protein PLY, Aloeresin A was observed to form six hydrogen bonds with key residues like ARG51 and LYS152. The formation of these non-covalent bonds is crucial for the stability and specificity of the interaction. arxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. nih.govnih.gov These simulations can validate the findings of molecular docking and provide a more realistic representation of the biological system.

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

MD simulations have been performed to assess the stability of Aloeresin A when bound to various bacterial and host protein targets. nih.govmdpi.com These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the protein-ligand complex. A stable RMSD trajectory indicates that the ligand remains securely bound within the protein's active site. ijpsr.com

Studies on Aloeresin A have shown that its complexes with proteins like ExoU, ExoT, and SPI1 reach and maintain a stable equilibrium throughout the simulation. nih.gov In the case of its complex with the E. coli DsbA enzyme, the simulation showed remarkable stability over 10,000 picoseconds. ijpsr.com Furthermore, root-mean-square fluctuation (RMSF) analysis, which measures the fluctuation of individual amino acid residues, has confirmed the flexible yet stable binding of Aloeresin A within the active sites of its targets. nih.gov

Binding Free Energy Calculations (e.g., MMGBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. frontiersin.org It provides a more accurate estimation of binding affinity than docking scores alone by considering the solvation energies of the complex, protein, and ligand. researchgate.net

Calculations using the MM/GBSA method have further substantiated the strong binding of Aloeresin A to its target proteins. nih.govresearchgate.net The calculated binding free energies (ΔGbind) for the complexes of Aloeresin A with bacterial and host proteins were found to be significantly negative, indicating favorable and stable interactions. nih.govresearchgate.net For example, the ΔGbind values for the complexes with ExoU, ExoS, ExoT, ExoY, PLY, and SPI1 were -57.36, -54.89, -56.98, -50.72, -59.18, and -49.21 kcal/mol, respectively. nih.govresearchgate.net These lower binding free energy values are consistent with the high docking scores and further support the potential of Aloeresin A as an effective inhibitor. nih.govresearchgate.net

MM/GBSA Binding Free Energies of Aloeresin A Complexes
Protein ComplexBinding Free Energy (ΔGbind, kcal/mol)
ExoU-Aloeresin A-57.36
ExoS-Aloeresin A-54.89
ExoT-Aloeresin A-56.98
ExoY-Aloeresin A-50.72
PLY-Aloeresin A-59.18
SPI1-Aloeresin A-49.21

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. arxiv.orgarabjchem.org These calculations provide insights into a molecule's chemical reactivity, stability, and electron density distribution, which are crucial for understanding its interaction with biological targets. nih.govmdpi.com

Analysis of Electronic and Structural Properties (e.g., HOMO/LUMO Analysis, Electron Density Distribution)

The electronic and structural characteristics of Aloeresin A have been elucidated through quantum computational calculations, offering a deeper understanding of its molecular behavior. mdpi.com

HOMO-LUMO Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electron-donating and accepting capabilities and identifying its reactive regions. nih.gov For Aloeresin A, the HOMO energy, representing the electron-rich orbital, is calculated to be -6.07 eV, indicating its capacity to donate electrons. nih.gov The LUMO energy, which corresponds to the electron-deficient orbital, is -1.70 eV, signifying its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. nih.gov Aloeresin A exhibits a relatively small energy gap of 4.37 eV, which suggests a higher degree of chemical reactivity. nih.gov The distribution of these frontier orbitals is reportedly concentrated on one side of the molecule, indicating a susceptibility to charge transfer. nih.govresearchgate.net

ParameterValue (eV)
HOMO Energy-6.07
LUMO Energy-1.70
Energy Gap (ΔE)4.37

Electron Density Distribution

Density Functional Theory (DFT) is also employed to analyze the electron density distribution of small molecules, a key factor in protein-ligand binding. nih.gov The distribution of charges within the Aloeresin A molecule is uneven, influencing its bonding capabilities. mdpi.comresearchgate.net Mulliken charge analysis, a method to assign partial atomic charges, reveals specific sites of interest. For instance, Carbon-24 was identified as having a significant positive charge of +0.61 a.u., while Carbon-34 showed a negative charge of -0.40 a.u. mdpi.com As expected from electronegativity principles, all oxygen atoms within the molecule were found to possess negative charges. mdpi.comlibretexts.org This charge distribution creates positive and negative electrostatic regions that are involved in interactions during molecular docking and dynamics simulations. mdpi.com

Prediction of Chemical Reactivity

The chemical reactivity of Aloeresin A can be predicted using various quantum chemical descriptors calculated from its electronic properties. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. ajchem-a.com

The ionization potential and electron affinity, which indicate the energy required to remove an electron and the energy released when gaining an electron, respectively, are important indicators of chemical stability. nih.gov For Aloeresin A, the ionization potential is 6.07 eV and the electron affinity is 1.70 eV, suggesting good chemical stability. mdpi.comnih.gov

Other global reactivity descriptors further characterize its behavior. Chemical hardness (η) represents the resistance to change in electron distribution, while chemical softness (σ) is the inverse of hardness and indicates low resistance. nih.gov Aloeresin A has a calculated chemical hardness of 2.18 eV and a softness of 0.45 eV. nih.gov Its electronegativity (χ) is 3.88 eV, and its chemical potential (μ) is -3.88 eV. nih.gov

The electrophilicity index (ω) and nucleophilicity (N) describe the molecule's ability to accept and donate electrons, respectively. nih.gov Aloeresin A has an electrophilicity of 3.45 eV and a nucleophilicity of 3.11 eV. nih.gov A higher electrophilicity index combined with a lower chemical potential points to the electrophilic nature of the molecule. nih.gov These descriptors collectively indicate that Aloeresin A possesses high chemical reactivity alongside significant electronic stability. nih.gov

Quantum Chemical DescriptorCalculated Value (eV)
Ionization Potential (I)6.07
Electron Affinity (A)1.70
Chemical Hardness (η)2.18
Chemical Softness (σ)0.45
Electronegativity (χ)3.88
Chemical Potential (μ)-3.88
Electrophilicity Index (ω)3.45
Nucleophilicity (N)3.11

Structure Activity Relationship Sar Studies of Aloeresin a

Correlation between Structural Features and Biological Efficacy

The biological efficacy of Aloeresin A is intrinsically linked to its unique molecular architecture. The molecule consists of a C-glycosylated 5-methylchromone core (the aloesin (B1665252) part) esterified with p-coumaric acid. nih.govresearchgate.net Several structural features are believed to be key contributors to its biological activities.

The chromone (B188151) nucleus is a common scaffold in many biologically active natural products and is known to contribute to various pharmacological effects, including anti-inflammatory and antimicrobial properties. nih.govnih.gov The C-glycosyl moiety attached to the chromone core enhances the molecule's solubility and can influence its interaction with biological targets.

A significant feature of the Aloeresin A structure is the presence of numerous oxygen heteroatoms, which can act as hydrogen bond donors and acceptors. mdpi.com This facilitates strong and specific interactions with the amino acid residues in the active sites of target proteins, a crucial factor for its inhibitory potential. The addition of the p-coumaroyl group via an ester linkage distinguishes Aloeresin A from its parent compound, aloesin. nih.gov This group provides an extended aromatic system, which can enhance binding to target proteins through pi-pi stacking and hydrophobic interactions, thereby modulating its biological efficacy.

Table 1: Key Structural Features of Aloeresin A and Their Postulated Contribution to Biological Efficacy

Structural FeaturePostulated Contribution to Biological Efficacy
5-Methylchromone CoreForms the basic scaffold responsible for general anti-inflammatory and antimicrobial properties. nih.govnih.gov
C-Glycosyl MoietyIncreases water solubility and influences pharmacokinetic properties; participates in binding to target enzymes.
p-Coumaroyl GroupProvides an extended aromatic system, enhancing binding affinity through hydrophobic and pi-pi stacking interactions.
Multiple Hydroxyl GroupsAct as hydrogen bond donors and acceptors, enabling strong interactions with the active sites of biological targets. mdpi.com
Ester LinkageConnects aloesin and p-coumaric acid; its hydrolysis can release aloesin, potentially creating a dual or prolonged mode of action. nih.gov

Comparative SAR Analysis with Natural Analogues and Synthesized Derivatives (e.g., Aloesin, Aloeresin D)

Comparing Aloeresin A with its natural analogues, primarily aloesin and aloeresin D, reveals important SAR insights. Aloeresin A is an ester of aloesin, meaning its structure contains aloesin with an added p-coumaroyl group. nih.govresearchgate.net Aloeresin D is another related chromone found in Aloe species. nih.gov

In a study investigating potential inhibitors for the SARS-CoV-2 main protease (Mpro), aloesin and aloeresin D were identified as hits. nih.gov Molecular docking studies predicted that both compounds bind within the active site of Mpro. Aloesin exhibited a lower predicted binding free energy (-7.5 kcal/mol) compared to aloeresin D (-6.8 kcal/mol), suggesting a potentially stronger interaction. nih.gov Further analysis yielded IC50 values of 38.9 μM for aloesin and 125.3 μM for aloeresin D, confirming that aloesin is a more potent inhibitor in this specific assay. nih.gov

The primary structural difference between Aloeresin A and aloesin is the p-coumaroyl group. This substantial addition introduces a second aromatic ring and a carboxylic acid-derived functional group, which significantly alters the molecule's size, shape, and electronic properties. This modification can lead to different binding affinities and target specificities. For instance, while aloesin itself shows anti-inflammatory activity, other related compounds like aloeresin I (a diglucoside) demonstrate comparable potency, indicating that various substitutions on the chromone core can maintain or modulate this effect. nih.gov The hydrolysis of the ester bond in Aloeresin A can release aloesin, which could lead to a different pharmacological profile over time. nih.gov

Table 2: Comparative Analysis of Aloeresin A and its Natural Analogues

CompoundKey Structural FeaturesReported Biological Finding
Aloeresin AAloesin esterified with p-coumaric acid. nih.govDemonstrates potent inhibitory activity against various bacterial and host inflammatory targets. mdpi.com
AloesinC-glycosylated 5-methylchromone. nih.govInhibitor of SARS-CoV-2 Mpro (IC50: 38.9 μM); predicted binding energy of -7.5 kcal/mol. nih.gov
Aloeresin DStructurally related chromone derivative. nih.govInhibitor of SARS-CoV-2 Mpro (IC50: 125.3 μM); predicted binding energy of -6.8 kcal/mol. nih.gov

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational methods are increasingly employed to elucidate the SAR of natural products like Aloeresin A, providing detailed, atomistic-level insights into their interactions with biological targets. mdpi.comnih.gov A variety of in silico techniques have been used to predict and rationalize the biological activity of Aloeresin A. mdpi.comnih.gov

Molecular Docking studies have been used to predict how Aloeresin A binds to various protein targets. These studies revealed that Aloeresin A exhibits a high binding affinity towards multiple bacterial and host targets, with strong binding energies reported in the range of -7.59 to -6.20 kcal/mol. mdpi.comnih.gov This strong binding affinity is a key predictor of its inhibitory potential.

Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations further refine these predictions by estimating the free energy of binding. For Aloeresin A, MMGBSA studies have calculated favorable binding free energy (ΔGbind) values against several targets, such as -57.36 kcal/mol with ExoU and -49.21 kcal/mol with SPI1, corroborating the strong and stable interactions suggested by docking scores. mdpi.com

Molecular Dynamics (MD) simulations assess the conformational stability of the protein-ligand complex over time. mdpi.comijpsr.com These simulations have shown that Aloeresin A forms stable interactions with its target proteins, reinforcing the findings from docking and MMGBSA studies. mdpi.com

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic properties of a molecule. mdpi.comnih.gov DFT studies on Aloeresin A have helped to understand its chemical reactivity. nih.gov By calculating various quantum chemical descriptors, researchers can predict the molecule's electron-donating and accepting abilities, which are crucial for its interaction with target proteins. mdpi.comnih.gov The lower chemical potential and higher electrophilicity index found for Aloeresin A signify its electrophilic nature and high chemical reactivity. nih.gov

Table 3: Computational Methods and Findings for Aloeresin A

Computational MethodPurposeKey Findings for Aloeresin A
Molecular DockingPredicts binding affinity and interaction mode with target proteins.High binding affinity with energies ranging from -6.20 to -7.59 kcal/mol against bacterial and host targets. mdpi.comnih.gov
MMGBSAEstimates the relative binding free energy of the ligand-protein complex.Calculated binding free energy (ΔGbind) of -57.36 kcal/mol (ExoU) and -49.21 kcal/mol (SPI1). mdpi.com
MD SimulationAssesses the stability of the ligand-protein complex over time.Revealed stable interactions between Aloeresin A and its targets. mdpi.com
Density Functional Theory (DFT)Investigates electronic structure and chemical reactivity.Showed high chemical reactivity and significant electronic stability; Electrophilicity (ω) = 3.45 eV. nih.gov

Future Research Trajectories and Academic Implications for Aloeresin a

Exploration of Novel Biological Targets and Signaling Pathways

Future research is expected to significantly broaden our understanding of the molecular targets and signaling pathways modulated by Aloeresin A. While its antioxidant and anti-inflammatory properties are recognized, the precise mechanisms are still being unraveled. biosynth.comontosight.ai

Computational and network pharmacology studies have begun to map the complex interactions of Aloe vera constituents, including compounds structurally related to Aloeresin A. These analyses suggest that its biological effects may be mediated through key signaling pathways such as the TNF, p53, and MAPK signaling pathways. medchemexpress.comnih.govresearchgate.net For instance, molecular docking studies have identified potential interactions between Aloe compounds and critical proteins like tumor necrosis factor-alpha (TNF-α), AKT1, and TP53, which are central to inflammation, cell survival, and cancer progression. nih.govmdpi.com

A key area for future investigation is the multi-target potential of Aloeresin A. A recent in-silico study on contact lens-related keratitis demonstrated that Aloeresin A could potentially inhibit both bacterial virulence factors and host inflammatory targets. nih.govmdpi.com This dual action is a promising avenue for developing novel therapeutics. The study identified several potential targets for Aloeresin A, as detailed in the table below.

Target TypeSpecific TargetFunction/RoleAssociated ConditionReference
Bacterial Virulence FactorExoU, ExoS, ExoT, ExoY (from P. aeruginosa)Exotoxins that contribute to tissue damage and immune evasion.Bacterial Keratitis nih.gov
Bacterial Virulence FactorPLY (Pneumolysin from S. pneumoniae)A pore-forming toxin that damages host cells.Bacterial Keratitis nih.gov
Host Inflammatory TargetSPI1 (Transcription Factor PU.1)A master regulator of inflammatory gene expression in host corneal tissue.Bacterial Keratitis nih.gov
Host Inflammatory PathwayTNF Signaling PathwayMediates inflammation, cell proliferation, and apoptosis.Inflammatory Diseases, Cancer nih.govnih.gov
Host Inflammatory PathwayIL-17 Signaling PathwayPlays a critical role in host defense and inflammatory diseases.Inflammatory Diseases, Keratitis nih.gov

Further research will likely involve validating these computational findings through in-vitro and in-vivo experiments to confirm the binding and modulation of these targets and to discover new, unanticipated biological interactions.

Integration of Multi-Omics Data to Uncover Comprehensive Mechanisms of Action

To move beyond a single-target approach, future research will increasingly rely on the integration of multi-omics data to build a holistic picture of Aloeresin A's mechanism of action. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to understand how the compound affects the entire biological system. nih.govbcm.edu

A pioneering study on keratitis has already demonstrated the power of this approach. nih.govmdpi.com By analyzing transcriptome data from infected corneal tissues, researchers identified upregulated genes and key inflammatory pathways, such as the IL-17 and chemokine signaling pathways. nih.gov This transcriptomic analysis led to the identification of the host transcription factor SPI1 as a critical target. nih.gov This integration of different "omics" layers allows for a more comprehensive understanding of the compound's influence on disease processes. nih.gov

Future studies could expand this approach to other disease models. For example, by combining proteomics with metabolomics, researchers could map how Aloeresin A alters protein expression and metabolic profiles in cancer cells or inflamed tissues, providing a detailed, system-level view of its effects and generating robust, testable hypotheses for further investigation. bcm.edu

Development of Advanced Analytical and Preparative Methodologies for Enhanced Research

The advancement of research on Aloeresin A is intrinsically linked to the development of sophisticated analytical and preparative methods. Ensuring a reliable supply of the pure compound is essential for accurate biological testing.

Current methodologies have successfully utilized a combination of chromatographic techniques for the isolation and purification of Aloeresin A from Aloe extracts. Techniques such as Sephadex LH-20 and silica (B1680970) gel column chromatography, followed by purification with solid-phase extraction, have been used to obtain high-purity Aloeresin A (>98%). researchgate.net Furthermore, analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors are crucial for the accurate quantification of Aloeresin A in plant materials and commercial products. researchgate.netiitr.ac.in

Future developments may focus on:

Improving Extraction Yields: Optimizing extraction processes to increase the efficiency and yield of Aloeresin A from Aloe by-products, making research more scalable and sustainable. mdpi.com

Enhanced Purification Techniques: Employing advanced methods like High-Speed Counter-Current Chromatography (HSCCC) to improve the separation and purity of Aloeresin A and its related derivatives. nih.gov

Structural Elucidation: Using 2D NMR and high-resolution mass spectrometry to identify and characterize new, related aloeresin compounds that may also possess biological activity. nih.govmdpi.com

These advancements will not only facilitate more complex biological studies but also aid in the quality control of any potential future products.

Investigation of Synergistic Effects in Combination with Other Bioactive Compounds

The therapeutic potential of natural products is often attributed not to a single compound but to the synergistic interactions between multiple constituents. ijpsonline.com Future research into Aloeresin A should therefore include investigations into its synergistic effects when combined with other bioactive molecules. The complex mixture of compounds in Aloe vera often produces a greater therapeutic effect than any single isolated component. ijpsonline.com

Future research trajectories could focus on:

Combining Aloeresin A with other Aloe compounds, such as aloin (B1665253) or aloesin (B1665252), to see if these combinations enhance anti-inflammatory or anticancer activity. researchgate.net

Investigating Aloeresin A as an adjunct to conventional drugs, potentially allowing for lower doses of the primary drug and reducing side effects.

Exploring combinations with other natural products to develop potent multi-target formulations.

These studies are crucial for understanding how Aloeresin A functions within its natural chemical environment and for designing effective combination therapies.

Focus on Preclinical Efficacy Studies to Advance Translational Research

To bridge the gap between basic research and clinical application, a concerted focus on preclinical efficacy studies is paramount. These studies, which include in-vitro cell culture experiments and in-vivo animal models, are essential for validating the therapeutic potential of Aloeresin A. scielo.org.peresearchgate.net

Recent in-silico studies have laid the groundwork for this translational research. For instance, the molecular docking and dynamics simulations predicting Aloeresin A's efficacy in keratitis provide a strong rationale for moving into preclinical models of eye infections. nih.govmdpi.com The calculated binding energies from these studies suggest a strong and stable interaction between Aloeresin A and its proposed targets.

Target ProteinAloeresin-A Binding Energy (kcal/mol)Aloeresin-A Binding Free Energy (MMGBSA, kcal/mol)SignificanceReference
ExoU-7.59-57.36Strong predicted binding to a key bacterial toxin. nih.govmdpi.com
ExoT-6.40-56.98Strong predicted binding to a key bacterial toxin. nih.govmdpi.com
PLY-6.23-59.18Strong predicted binding to a key bacterial toxin. nih.govmdpi.com
ExoS-6.22-54.89Strong predicted binding to a key bacterial toxin. nih.govmdpi.com
ExoY-6.20-50.72Strong predicted binding to a key bacterial toxin. nih.govmdpi.com
SPI1-5.62-49.21Good predicted binding to a host inflammatory transcription factor. nih.govmdpi.com

Future preclinical studies should aim to:

Evaluate the efficacy of topically applied Aloeresin A in animal models of inflammatory skin conditions or wound healing. researchgate.net

Assess its potential in cancer models, based on the network pharmacology data pointing to anticancer pathways. researchgate.net

Conduct in-vitro studies using human cell lines to confirm the anti-inflammatory effects observed in computational models, for example by measuring the reduction of inflammatory markers like IL-17 or TNF-α.

Successful outcomes from these preclinical investigations will be critical for justifying and guiding the eventual design of human clinical trials.

Q & A

Q. What are the optimal chromatographic methods for isolating and quantifying Aloeresin A in complex plant matrices?

To isolate Aloeresin A, high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 295 nm is widely used. For quantification, combine HPLC with a calibration curve using purified Aloeresin A standards. Validate the method via spike-recovery experiments to account for matrix effects . For complex matrices like Aloe vera extracts, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode improves specificity by confirming molecular ion peaks (e.g., m/z 556.55 for Aloeresin D, a structurally related compound) .

Q. How can researchers validate the purity and structural identity of synthesized or isolated Aloeresin A?

Use a multi-analytical approach:

  • Nuclear Magnetic Resonance (NMR): Compare ¹H and ¹³C NMR spectra with published data for signature peaks (e.g., characteristic resonances for cinnamoyl and chromone moieties) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (C₂₉H₃₂O₁₁) with a mass error <5 ppm .
  • Melting Point Analysis: Compare observed melting points with literature values, though this may require supplementation with differential scanning calorimetry (DSC) due to polymorphism risks .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of Aloeresin A?

Prioritize assays aligned with hypothesized mechanisms. For antioxidant activity, use the DPPH radical scavenging assay with quercetin as a positive control. For anti-inflammatory potential, measure inhibition of cyclooxygenase-2 (COX-2) via ELISA. Always include dose-response curves (e.g., 1–100 µM) and calculate IC₅₀ values. Normalize results to cell viability assays (e.g., MTT) to exclude cytotoxicity confounders .

Advanced Research Questions

Q. How should researchers resolve contradictory data on Aloeresin A’s pharmacokinetic properties across studies?

Conduct a meta-analysis using the PRISMA framework. Calculate heterogeneity metrics (I² and H statistics) to quantify variability. If I² >50%, perform subgroup analyses (e.g., species differences, dosing regimens) or random-effects modeling. Sensitivity analyses can identify outlier studies, and publication bias should be assessed via funnel plots . For in vivo discrepancies, validate findings using standardized protocols (e.g., OECD guidelines for oral bioavailability studies) .

Q. What computational strategies improve the reliability of molecular docking studies for Aloeresin A-protein interactions?

Use ensemble docking with multiple protein conformations (e.g., from molecular dynamics simulations) to account for receptor flexibility. Validate docking poses via binding free energy calculations (MM/PBSA or MM/GBSA). Cross-reference results with site-directed mutagenesis data if available. For example, Aloeresin A’s interaction with acetylcholinesterase (binding energy ≈-6.4 kcal/mol) should be corroborated with experimental IC₅₀ values .

Q. How can experimental designs be optimized to assess Aloeresin A’s synergistic effects in multi-component herbal extracts?

Employ factorial designs (e.g., 2³ factorial for three components) to isolate interaction effects. Use response surface methodology (RSM) to model synergism/antagonism. For instance, combine Aloeresin A with aloin and aloe-emodin at varying ratios and measure COX-2 inhibition. Statistical validation via ANOVA and lack-of-fit tests ensures robustness .

Q. What criteria should guide the selection of in vivo models for studying Aloeresin A’s neuroprotective effects?

Prioritize transgenic models (e.g., APP/PS1 mice for Alzheimer’s disease) with validated biomarkers (e.g., Aβ₄₂ levels). Include both acute (single-dose) and chronic (4–12 weeks) dosing regimens. Use behavioral tests (Morris water maze) alongside histopathological analyses. Ensure pharmacokinetic bridging to human等效 doses via allometric scaling .

Methodological Standards

Q. What reporting standards are critical for ensuring reproducibility in Aloeresin A research?

Follow the ARRIVE guidelines for in vivo studies and MIAME for omics data. In manuscripts, detail solvent purity (e.g., HPLC-grade), extraction ratios (e.g., 1:10 w/v), and centrifugation parameters (RCF × time). For synthetic protocols, report yields, purification steps (e.g., column chromatography solvent gradients), and stereochemical confirmation methods .

Q. How should researchers address batch-to-batch variability in Aloeresin A sourcing?

Implement quality control (QC) protocols:

  • Certificate of Analysis (CoA): Require suppliers to provide HPLC purity (>98%), residual solvent data, and microbial limits.
  • In-House Validation: Re-analyze each batch via NMR and LC-MS.
  • Stability Studies: Store aliquots at -80°C and monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

Data Interpretation

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of Aloeresin A?

Use non-linear regression models (e.g., sigmoidal Emax or four-parameter logistic curves) in software like GraphPad Prism. Report R² values, Hill slopes, and confidence intervals. For non-monotonic responses (e.g., hormesis), apply Bayesian hierarchical models to account for heteroscedasticity .

Q. How can researchers differentiate Aloeresin A’s direct targets from off-target effects in pathway analyses?

Combine CRISPR-Cas9 knockout screens with chemical proteomics (e.g., affinity purification mass spectrometry). For example, silence putative targets (e.g., NF-κB) and assess rescue of bioactivity. Thermal proteome profiling (TPP) can further identify direct binding partners by monitoring protein thermal stability shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.